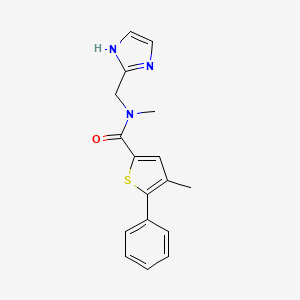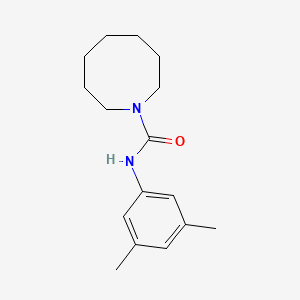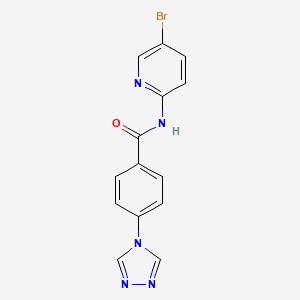![molecular formula C22H31N5O2 B5420651 N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5420651.png)
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds have shown affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .
Molecular Structure Analysis
The molecular structure of such compounds can be complex and often requires advanced techniques like in silico docking and molecular dynamics simulations for analysis . These techniques can help understand the interactions of the compound with target receptors and predict its behavior in a biological system .Mecanismo De Acción
Direcciones Futuras
The future directions for research on “N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide” and related compounds could involve further exploration of their therapeutic potential. For instance, they could be investigated for their potential as alpha1-adrenergic receptor antagonists . Additionally, more research could be done to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Propiedades
IUPAC Name |
(2R)-2-amino-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-16(2)20(23)22(28)25-15-17-7-6-10-24-21(17)27-13-11-26(12-14-27)18-8-4-5-9-19(18)29-3/h4-10,16,20H,11-15,23H2,1-3H3,(H,25,28)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONDPZONLJGFZ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B5420569.png)
![2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5420579.png)
![N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5420581.png)
![4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline](/img/structure/B5420586.png)
![5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide](/img/structure/B5420592.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5420609.png)
![N-[(4-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride](/img/structure/B5420620.png)
![N-[3-hydroxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B5420624.png)
![1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5420627.png)
![2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5420628.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5420637.png)

